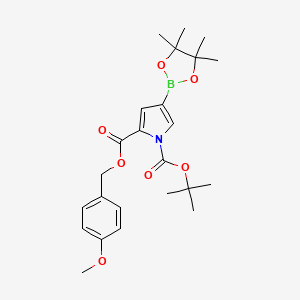
1-(1H-benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one
Übersicht
Beschreibung
1-(1H-benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one , also known as 21HBMBA , belongs to the class of benzimidazole derivatives. Benzimidazole compounds exhibit diverse biological activities and are commonly used in medicinal chemistry . The molecular formula of 21HBMBA suggests a complex structure with fluorine substitution and a benzimidazole ring.
Synthesis Analysis
The synthesis of 21HBMBA involves intricate steps, including the introduction of the benzimidazole moiety and subsequent fluorination. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The optimized geometrical structure of 21HBMBA has been investigated using quantum computational methods. The B3LYP/6-311++G (d,p) basis set was employed to calculate electronic and vibrational features. Vibrational assignments, Potential Energy Distribution (PED), and vibrational modes were analyzed using the Vibrational Energy Distribution Analysis (VEDA) program. The compound’s UV-vis spectrum and solvent effects were also studied. Notably, the HOMO-LUMO energies indicate charge transfer within the molecule, suggesting potential drug action .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Benzimidazole derivatives, including those with extensive fluorinated chains, are synthesized through various methods. For example, the synthesis of benzimidazole derivatives can involve the condensation of o-phenylene diamine with carboxylic acids or their derivatives, followed by reactions that introduce additional functional groups or chains (Salahuddin et al., 2017). These compounds are characterized by elemental and spectral analysis, confirming their structures and potential for further functionalization.
Antimicrobial Activity
Benzimidazole derivatives exhibit significant antimicrobial activity. Studies have shown that certain benzimidazole compounds possess potent antibacterial and antifungal properties. For instance, derivatives have been found to be active against a range of microbial strains, including Escherichia coli and Staphylococcus aureus, demonstrating their potential as antimicrobial agents (Kopel et al., 2015).
Anticancer Activity
Research into benzimidazole derivatives has also explored their anticancer potential. These compounds have been evaluated for their ability to inhibit DNA topoisomerase I, a key enzyme involved in DNA replication, making them candidates for anticancer drug development (Alpan et al., 2007). Additionally, derivatives with specific modifications have shown promising results in in vitro cytotoxicity assays against various cancer cell lines, highlighting their potential in cancer therapy (Paul et al., 2015).
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F13N2O/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)12(35)8-2-1-3-9-13-33-10-6-4-5-7-11(10)34-13/h4-7H,1-3,8-9H2,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITMTPJIARYTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F13N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896156 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one | |
CAS RN |
237738-71-5 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)
![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)



![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)



![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)

